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For researchers, scientists, and professionals in drug development, the accurate assessment

of cell viability and proliferation is paramount. Among the various colorimetric assays available,

the MTT and MTS assays are two of the most frequently employed methods. Both rely on the

enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active

cells. However, key differences in their protocols, underlying mechanisms, and performance

characteristics can significantly influence experimental outcomes and efficiency. This guide

provides an objective comparison of the MTT and MTS assays, supported by experimental

data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Differences Between MTT and MTS
Assays
The primary distinction between the MTT and MTS assays lies in the solubility of the formazan

product. The traditional MTT assay produces a water-insoluble purple formazan, necessitating

an additional solubilization step before the absorbance can be measured.[1] In contrast, the

MTS assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble

formazan, streamlining the protocol by eliminating the solubilization step and allowing for direct

measurement from the cell culture plate.[1][2] This fundamental difference leads to variations in

workflow, time requirements, and potential sources of error.
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The choice between MTT and MTS can be influenced by factors such as sensitivity, linearity,

and the specific nature of the compounds being tested. While both assays are widely used,

their quantitative outputs can differ.
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Parameter MTT Assay MTS Assay
Key
Considerations &
References

Principle

Enzymatic reduction

of MTT (3-(4,5-

dimethylthiazol-2-

yl)-2,5-

diphenyltetrazolium

bromide) to an

insoluble purple

formazan by

mitochondrial

dehydrogenases.[3][4]

Enzymatic reduction

of MTS (3-(4,5-

dimethylthiazol-2-

yl)-5-(3-

carboxymethoxypheny

l)-2-(4-

sulfophenyl)-2H-

tetrazolium) to a

soluble formazan,

typically requiring an

electron coupling

reagent (e.g., PES).[5]

[6]

The insoluble nature

of the MTT formazan

necessitates a

solubilization step,

whereas the MTS

formazan is soluble in

culture medium.

Sensitivity

Generally considered

less sensitive than

newer assays.[7] Can

typically detect 200–

1,000 cells per well

under optimal

conditions.[7]

Often described as

more sensitive than

MTT due to the

formation of a darker,

soluble formazan

product.[1][2]

Sensitivity is cell-type

dependent and can be

influenced by the

metabolic activity of

the cells.

Linearity

Good linearity

between cell number

and absorbance is

achievable with

optimization.

Good linearity

between cell number

and absorbance is

generally observed.

For both assays, it is

crucial to determine

the optimal cell

seeding density to

ensure results fall

within the linear

range.

IC50 Values Can be influenced by

the compound being

tested. For example,

with EGCG treatment

on LNCaP and MCF-7

Can also be

influenced by test

compounds. For the

same EGCG

treatment, IC50

A study on green tea

polyphenols (EGCG)

showed that both MTT

and MTS assays

resulted in a 2-fold

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Biomedical_engineering/MTT_assay/
https://worldwide.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-96-aqueous-non-radioactive-cell-proliferation-systems-protocol.pdf?rev=42140191f8ad4776a85d76a173c03f7e&sc_lang=en
https://www.researchgate.net/figure/Chemical-representation-of-Conversion-of-MTS-to-Formazan-3_fig2_375681035
https://www.promega.com/resources/pubhub/is-your-mtt-assay-really-the-best-choice/
https://www.promega.com/resources/pubhub/is-your-mtt-assay-really-the-best-choice/
https://pediaa.com/what-is-the-difference-between-mtt-and-mts-assay/
https://www.creative-bioarray.com/support/comparison-of-different-methods-to-measure-cell-viability.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cells, the IC50 was

~120 µM and ~60 µM,

respectively.[8]

values were

comparable to MTT, at

~120 µM (LNCaP)

and ~60 µM (MCF-7).

[8]

higher IC50

concentration

compared to ATP- or

DNA-based assays,

suggesting an

overestimation of cell

viability.[8]

Time to Result

Longer, due to the

additional formazan

solubilization step

(typically several

hours to overnight).[1]

Faster, as it eliminates

the solubilization step.

The reaction can often

be read within 1-4

hours.[2]

The "one-step" nature

of the MTS assay

makes it more suitable

for high-throughput

screening.

Endpoint

Endpoint, lytic. The

solubilization step kills

the cells.

Endpoint, though

multiple readings can

be taken over time

before the reagent

becomes toxic to the

cells.

The non-lytic nature of

the initial MTS

reaction allows for

kinetic studies, though

prolonged exposure to

the reagent is

cytotoxic.

Biochemical Mechanisms of Formazan Formation
The core of both assays is the bioreduction of a tetrazolium salt. This process is dependent on

NAD(P)H-dependent cellular oxidoreductase enzymes and reflects the metabolic activity of the

cell population.[9]

MTT Assay Mechanism
In the MTT assay, the positively charged MTT salt readily penetrates viable eukaryotic cells and

enters the mitochondria.[10] There, mitochondrial dehydrogenases, such as succinate

dehydrogenase, reduce the tetrazolium ring, cleaving it to form the insoluble, purple formazan

crystals which accumulate within the cell.[3][4] A solubilizing agent, such as dimethyl sulfoxide

(DMSO) or an acidified SDS solution, is then required to dissolve these crystals, releasing the

colored product into the solution for measurement.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2855713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855713/
https://pediaa.com/what-is-the-difference-between-mtt-and-mts-assay/
https://www.creative-bioarray.com/support/comparison-of-different-methods-to-measure-cell-viability.htm
https://en.wikipedia.org/wiki/MTT_assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.abcam.com/en-us/knowledge-center/cell-biology/mtt-assay
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Biomedical_engineering/MTT_assay/
https://en.wikipedia.org/wiki/MTT_assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Viable Cell

MTT (Yellow, Water-Soluble) MitochondriaUptake Formazan (Purple, Insoluble Crystals)

Reduction by
NAD(P)H-dependent

oxidoreductases

Formazan (Purple, Soluble Solution)

Addition of

Solubilization Solution
(e.g., DMSO)

Measure Absorbance
(~570 nm)

Click to download full resolution via product page

Biochemical mechanism of the MTT assay.

MTS Assay Mechanism
The MTS tetrazolium salt is negatively charged and does not readily penetrate cells.[10] Its

reduction is facilitated by an intermediate electron acceptor, such as phenazine methosulfate

(PMS) or phenazine ethyl sulfate (PES), which can enter the cell, be reduced by cellular

dehydrogenases in the cytoplasm, and then exit the cell to convert the extracellular MTS into a

soluble formazan product.[5][11] This water-soluble formazan directly imparts color to the

culture medium, which can then be measured without any further processing.[6]

Biochemical mechanism of the MTS assay.

Detailed Experimental Protocols
Below are representative protocols for performing MTT and MTS assays in a 96-well plate

format. It is crucial to optimize parameters such as cell seeding density and incubation times for

each specific cell line and experimental condition.

MTT Assay Protocol
Materials:

MTT solution (e.g., 5 mg/mL in sterile PBS), stored protected from light.

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
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Sterile, serum-free culture medium.

96-well clear flat-bottom plates.

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-

100,000 cells/well) in 100 µL of culture medium.[3] Include wells with medium only for

background control.

Treatment: After allowing cells to adhere (for adherent lines), treat them with the desired

compounds and incubate for the appropriate exposure period.

MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well to

achieve a final concentration of approximately 0.5 mg/mL.[12]

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator.[3] During

this time, viable cells will reduce the MTT to formazan crystals.

Formazan Solubilization:

For adherent cells: Carefully aspirate the medium from each well without disturbing the

formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[3]

[13]

For suspension cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes), then carefully

aspirate the supernatant. Add the solubilization solution.

Mixing: Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete

solubilization of the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600

nm (typically 570 nm).[12] A reference wavelength of >650 nm can be used to reduce

background noise.[12]
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MTS Assay Protocol
Materials:

Combined MTS/PES solution (many are commercially available as "one-step" solutions).

96-well clear flat-bottom plates.

Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium.

[10] Include background control wells.

Treatment: Treat cells with the test compounds and incubate for the desired duration.

MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[13]

Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[13] The

optimal incubation time can vary depending on the cell type and density.

Absorbance Measurement: Measure the absorbance at approximately 490 nm.[11][13] No

solubilization or washing steps are required.

Experimental Workflow Comparison
The operational workflows for the MTT and MTS assays highlight the efficiency gains of the

latter.
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Comparison of MTT and MTS experimental workflows.

Conclusion: Which Assay to Choose?
The choice between the MTT and MTS assay depends on the specific requirements of the

experiment.

Choose the MTT assay if:

You are working with established, historical protocols.

Cost is a primary concern, as MTT reagents are generally less expensive.
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Potential interference from colored compounds in the test library is a concern, as the wash

step in the MTT protocol can help mitigate this.

Choose the MTS assay if:

High-throughput screening or processing a large number of plates is required, as the

streamlined, "add-and-read" protocol saves significant time and reduces handling errors.[2]

You require a more sensitive assay.[1]

You wish to perform kinetic analysis by taking multiple readings from the same plate over a

short period.

Ultimately, both assays are powerful tools for assessing cellular metabolic activity. However,

researchers must be aware of their limitations. The metabolic activity measured by these

assays may not always directly correlate with cell number, and test compounds can interfere

with the enzymatic reduction of the tetrazolium salts, leading to erroneous results.[8] Therefore,

validation with an orthogonal method, such as a DNA quantification assay or direct cell

counting, is often recommended for critical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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